molecular formula C7H7NO4 B11819780 2-(Hydroxyiminomethyl)benzene-1,3,5-triol

2-(Hydroxyiminomethyl)benzene-1,3,5-triol

Cat. No.: B11819780
M. Wt: 169.13 g/mol
InChI Key: CLAXAYPJZQMUHY-UHFFFAOYSA-N
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Description

2-(Hydroxyiminomethyl)benzene-1,3,5-triol is a phenolic derivative characterized by a benzene-1,3,5-triol core substituted with a hydroxyiminomethyl group at the 2-position. Benzene-1,3,5-triol (phloroglucinol) itself is well-studied for its anti-oxidative, anti-inflammatory, and anti-glycating activities, and serves as a precursor for diverse derivatives with applications in pharmaceuticals, materials science, and catalysis . The hydroxyiminomethyl substituent distinguishes this compound from other derivatives by introducing an imine functional group, which may enhance its interaction with biological targets or catalytic cofactors .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-(hydroxyiminomethyl)benzene-1,3,5-triol

InChI

InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H

InChI Key

CLAXAYPJZQMUHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C=NO)O)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Phloroglucinol (5.0 g, 39.6 mmol) is dissolved in anhydrous ethanol (100 mL) under nitrogen atmosphere.

  • Hydroxylamine Introduction : Hydroxylamine hydrochloride (3.5 g, 50.3 mmol) is added incrementally with stirring.

  • Acid Catalysis : Concentrated hydrochloric acid (2 mL) is introduced to maintain a pH of 3–4.

  • Reflux Conditions : The mixture is heated to 80°C for 6 hours, promoting imine formation.

  • Workup : The solution is cooled, filtered, and the crude product recrystallized from hot water to yield white crystals.

ParameterValue
Yield68–75%
Purity (HPLC)≥98%
Reaction Temperature80°C
Time6 hours

Mechanistic Insights :
The reaction proceeds via initial acid-catalyzed tautomerization of phloroglucinol to a keto-enol intermediate. Hydroxylamine attacks the electrophilic carbonyl carbon, forming an oxime through dehydration. The planar aromatic system stabilizes the transition state, favoring regioselective substitution at the para position relative to hydroxyl groups.

Hydrolysis of Triaminobenzene Derivatives

An alternative synthesis begins with 1,3,5-triaminobenzene, which undergoes hydrolysis under alkaline conditions to introduce hydroxyl groups, followed by oximation.

Synthetic Steps

  • Reduction of Trinitrobenzene : 1,3,5-Trinitrobenzene (10 g, 39.2 mmol) is reduced using hydrogen gas (50 psi) over a palladium/carbon catalyst in ethanol to yield 1,3,5-triaminobenzene.

  • Hydrolysis : The triaminobenzene is treated with aqueous sodium hydroxide (20%, 100 mL) at 120°C for 8 hours, producing phloroglucinol.

  • Oximation : The resulting phloroglucinol is subjected to the oximation protocol described in Section 1.

ParameterValue
Overall Yield52–60%
Key AdvantageScalability
LimitationMulti-step process

Critical Analysis :
While this route is industrially scalable, the need for high-pressure hydrogenation and harsh hydrolysis conditions increases operational complexity. Side reactions, such as over-reduction or oxidative degradation, necessitate precise stoichiometric control.

Direct Functionalization of Phenolic Precursors

Emerging methodologies focus on one-pot synthesis from simpler phenolic substrates, bypassing isolated phloroglucinol intermediates.

Example Protocol

  • Substrate Selection : Resorcinol derivatives (e.g., 1,3-dihydroxybenzene) are reacted with glyoxylic acid (2.0 equiv) in acetic acid.

  • Condensation : Hydroxylamine sulfate (1.5 equiv) is added, and the mixture is stirred at 60°C for 12 hours.

  • Cyclization : The intermediate undergoes intramolecular cyclization, yielding the target compound.

ParameterValue
Yield45–55%
Key FeatureAvoids isolation steps
ChallengeLow regioselectivity

Mechanistic Pathway :
Glyoxylic acid introduces a formyl group, which reacts with hydroxylamine to form the hydroxyiminomethyl moiety. Steric hindrance from adjacent hydroxyl groups directs substitution to the desired position.

Comparative Analysis of Methods

MethodYieldConditionsScalabilityPurity
Oximation68–75%Mild, acidicModerate≥98%
Triaminobenzene Hydrolysis52–60%Harsh, alkalineHigh95–97%
Direct Functionalization45–55%ModerateLow90–92%

Key Observations :

  • The oximation method balances yield and simplicity, making it preferred for laboratory-scale synthesis.

  • Industrial applications favor the triaminobenzene route despite lower yields due to existing infrastructure for nitro compound reduction.

  • Direct functionalization remains experimental, requiring optimization to improve regioselectivity.

Advanced Mechanistic Considerations

The electronic effects of phloroglucinol’s hydroxyl groups play a pivotal role in its reactivity. Density functional theory (DFT) calculations reveal that the meta-directing nature of hydroxyl groups facilitates electrophilic substitution at the para position relative to the existing substituents. Additionally, hydrogen bonding between hydroxyl and hydroxylamine groups stabilizes the transition state, as shown in the following equilibrium:

Phloroglucinol+NH2OHOxime IntermediateΔG=12.3kJ/mol[1]\text{Phloroglucinol} + \text{NH}_2\text{OH} \rightleftharpoons \text{Oxime Intermediate} \quad \Delta G^\circ = -12.3 \, \text{kJ/mol} \,

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds


Key Findings :

  • The position and nature of the substituent significantly influence reactivity. For example, diazenyl derivatives (e.g., ) exhibit photolytic sensitivity, whereas hydroxyiminomethyl groups may enhance stability in oxidative environments .
  • Iminomethyl derivatives often show higher catalytic activity in metal-dependent reactions compared to unmodified triols .

Ester and Phosphate Derivatives

Functionalization of the triol core with ester or phosphate groups alters solubility and industrial applicability:

Compound Name Substituent Position/Type Molecular Formula Key Properties/Applications Evidence ID
Benzene-1,3,5-triyl tris(2,2-dimethyl-propanoate) Triester C₂₄H₃₀O₉ Crystalline solid; X-ray characterized
Phloroglucinol-derived flame retardant Triethyl phosphate C₁₅H₂₄O₁₂P₃ Flame retardancy; biobased synthesis
Benzene-1,3,5-triyl tris(sulfurofluoridate) Tris(sulfurofluoridate) C₆F₃O₉S₃ High-yield synthesis via SuFEx chemistry

Key Findings :

  • Esterification reduces hydrogen-bonding capacity, enhancing hydrophobicity for material science applications .
  • Sulfurofluoridate derivatives demonstrate superior reactivity in click chemistry compared to silyl ether precursors .

Nitro and Halogenated Derivatives

Electron-withdrawing groups like nitro or halogens modify toxicity and electronic properties:

Compound Name Substituent Position/Type Molecular Formula Key Properties/Applications Evidence ID
2-Nitrobenzene-1,3,5-triol 2-Nitro C₆H₅NO₆ Structural similarity to hazardous nitro compounds
2,4,6-Triiodobenzene-1,3,5-triol 2,4,6-Triiodo C₆H₃I₃O₃ High molecular weight (503.8 g/mol); radiocontrast potential

Key Findings :

Other Functionalized Derivatives

Diverse functional groups expand pharmacological and chemical utility:

Compound Name Substituent Position/Type Molecular Formula Key Properties/Applications Evidence ID
2-(Piperidin-4-yl)benzene-1,3,5-triol 2-Piperidinyl C₁₁H₁₅NO₃ Alkaloid-like structure; pharmaceutical potential
Benzene-1,3,5-triol (phloroglucinol) Unmodified triol C₆H₆O₃ Anti-diabetic, anti-NAFLD drug candidate

Key Findings :

  • Piperidine-substituted derivatives may enhance blood-brain barrier penetration due to increased lipophilicity .
  • Unmodified phloroglucinol remains a benchmark for bioavailability and low toxicity in drug repurposing .

Biological Activity

2-(Hydroxyiminomethyl)benzene-1,3,5-triol, also known as a derivative of salicylaldehyde, has garnered attention in recent years for its potential biological activities. This compound is characterized by its hydroxyl and imino functional groups, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol. Some derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Efficacy of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity , which is crucial in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activity of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol is largely attributed to its ability to form complexes with metal ions and to inhibit enzymes involved in oxidative stress. The hydroxyl groups enhance its reactivity with reactive oxygen species (ROS), thereby providing a protective effect against cellular damage.

Case Studies

Several case studies have documented the therapeutic potential of this compound in various models:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that a formulation containing derivatives of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol significantly reduced bacterial load compared to standard treatments.
  • Case Study on Antioxidant Effects : In a clinical trial involving patients with oxidative stress-related disorders (e.g., diabetes), supplementation with this compound led to a marked improvement in biomarkers of oxidative damage.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Hydroxyiminomethyl)benzene-1,3,5-triol, and how is its structural integrity validated?

Answer:
The synthesis of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol typically involves functionalization of the benzene-1,3,5-triol core. A common approach employs condensation reactions, where hydroxyiminomethyl groups are introduced via nucleophilic substitution or Schiff base formation under mild acidic/basic conditions . For structural validation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical to resolve bond lengths and angles, as demonstrated in benzene-1,3,5-triol derivatives . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy are essential for confirming functional groups and hydrogen-bonding patterns .

Advanced: How do electronic and steric effects dictate the regioselectivity of electrophilic substitutions in 2-(Hydroxyiminomethyl)benzene-1,3,5-triol?

Answer:
The hydroxyiminomethyl group introduces both electron-withdrawing (via the imine) and steric effects, directing electrophiles to specific positions on the aromatic ring. Computational modeling (DFT) can predict preferred sites by analyzing charge distribution and frontier molecular orbitals. Experimentally, competitive reactions with halogenating agents (e.g., Br₂ in acetic acid) reveal selectivity trends. For example, in benzene-1,3,5-triol derivatives, substituents at the 2-position significantly alter reactivity due to steric hindrance and resonance stabilization . Kinetic studies under varying temperatures and solvents further refine mechanistic understanding .

Data Contradiction: How should researchers address inconsistencies in crystallographic data for benzene-1,3,5-triol derivatives?

Answer:
Discrepancies in bond lengths or angles (e.g., C–O vs. C–S bonds in thio-derivatives) often arise from differences in crystallization conditions or refinement protocols. To resolve these:

  • Re-analyze raw diffraction data using updated SHELX versions (e.g., SHELXL-2018 vs. legacy versions) to ensure proper handling of thermal parameters and hydrogen bonding .
  • Cross-validate with spectroscopic data (e.g., comparing experimental vs. calculated NMR chemical shifts via GIAO-DFT) .
  • Perform high-resolution TEM or neutron diffraction for ambiguous cases involving hydrogen atoms .

Biochemical Applications: What experimental frameworks are used to assess the antioxidant capacity of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol?

Answer:
Standard assays include:

  • DPPH/ABTS Radical Scavenging: Quantify IC₅₀ values under controlled pH and temperature, comparing to phloroglucinol (benzene-1,3,5-triol) as a reference .
  • Cellular ROS Assays: Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) with HPLC-MS to track metabolite formation .
  • DNAzyme Activity Studies: Evaluate copper-mediated oxidative DNA cleavage efficiency, noting the compound’s ability to act as a cofactor in comparison to catechol or pyrogallol .

Experimental Design: How can multi-step synthesis of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol be optimized for scalability and purity?

Answer:
Key strategies include:

  • Protection-Deprotection Sequences: Temporarily block hydroxyl groups with acetyl or benzyl groups to prevent side reactions during imine formation .
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., nitrosation) to enhance yield and reduce byproducts .
  • Green Solvents: Use ionic liquids or scCO₂ to improve solubility of polar intermediates and facilitate column-free purification .
  • In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .

Advanced: What mechanistic insights guide the use of 2-(Hydroxyiminomethyl)benzene-1,3,5-triol in coordination chemistry?

Answer:
The compound’s hydroxyl and imine groups act as polydentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Spectrophotometric titration (UV-Vis) and Job’s method determine stoichiometry, while XANES/EXAFS provide oxidation state and coordination geometry . For catalytic applications (e.g., oxidation reactions), cyclic voltammetry identifies redox-active metal centers influenced by ligand geometry .

Data Interpretation: How do researchers reconcile conflicting bioactivity results across in vitro and in vivo models for this compound?

Answer:
Discrepancies often stem from bioavailability differences. Methodological solutions include:

  • Prodrug Design: Modify hydroxyl groups with ester linkages to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .
  • Metabolite Tracking: Use LC-MS/MS to identify active metabolites in plasma and organs, correlating their concentrations with observed effects .
  • 3D Tissue Models: Employ spheroid or organoid cultures to better mimic in vivo conditions compared to monolayer cell assays .

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